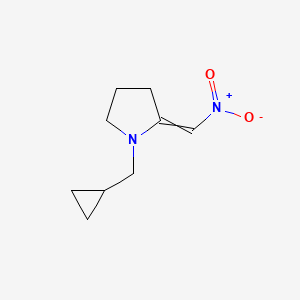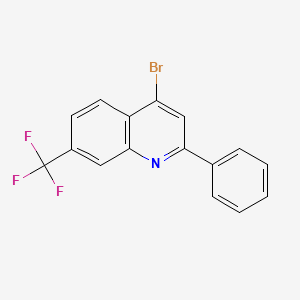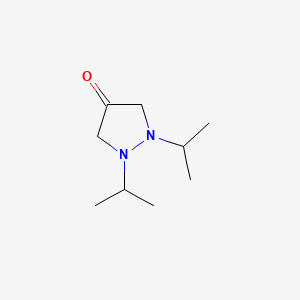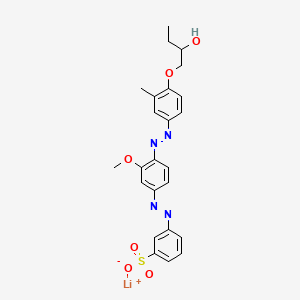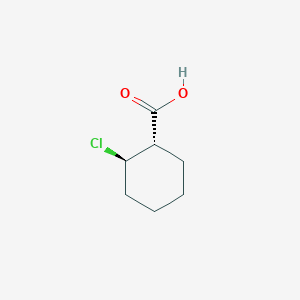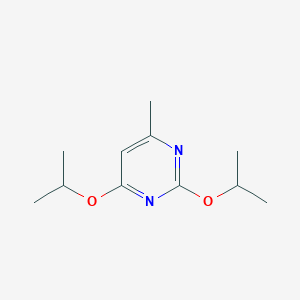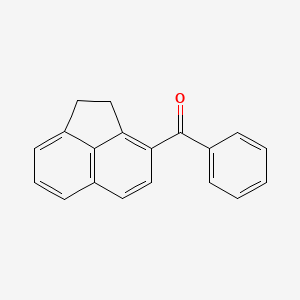![molecular formula C9H16 B13755953 1-Butylspiro[2.2]pentane CAS No. 6191-90-8](/img/structure/B13755953.png)
1-Butylspiro[2.2]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylspiro[2.2]pentane is an organic compound with the molecular formula C9H16. It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylspiro[2.2]pentane typically involves the reaction of 1,3-dibromopropane with ground-up zinc metal. This method, initially used for the production of cyclopropane, can be adapted for the synthesis of spiro compounds by using 2,2-bis(bromomethyl)-1,3-dibromopropane as the starting material . The reaction conditions generally involve heating the reactants to facilitate the formation of the spiro structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butylspiro[2.2]pentane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .
Applications De Recherche Scientifique
1-Butylspiro[2.2]pentane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butylspiro[2.2]pentane involves its interaction with molecular targets through its spiro structure. This interaction can influence various molecular pathways, depending on the specific application. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiropentane: A simpler spiro compound with the formula C5H8.
Spiro[2.2]pentane: Another spiro compound with a similar structure but different substituents.
Uniqueness
1-Butylspiro[2.2]pentane is unique due to its butyl substituent, which imparts different chemical and physical properties compared to other spiro compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
6191-90-8 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
2-butylspiro[2.2]pentane |
InChI |
InChI=1S/C9H16/c1-2-3-4-8-7-9(8)5-6-9/h8H,2-7H2,1H3 |
Clé InChI |
TYYFRIFTXPYWNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CC12CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


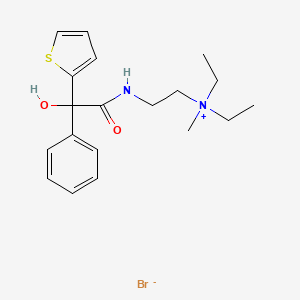
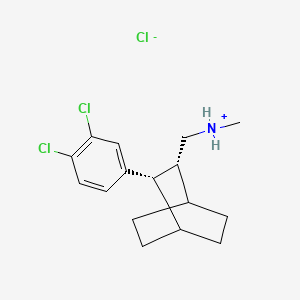

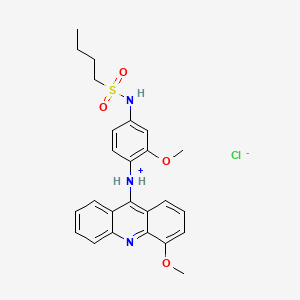
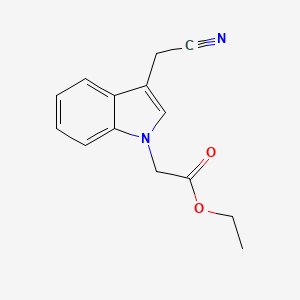
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
